molecular formula C17H25FN2O3S B4741387 1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide

1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide

Cat. No. B4741387
M. Wt: 356.5 g/mol
InChI Key: QJPCYVYGBXVPBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide" often involves multi-step reactions starting from piperidine or its derivatives as the core structure, followed by functionalization with sulfonyl and carboxamide groups. A representative example includes the synthesis of related piperidine derivatives through reactions involving sulfonyl chlorides and nucleophilic substitution or addition reactions to introduce the fluorophenyl and carboxamide functionalities (S. Westaway et al., 2009).

Molecular Structure Analysis

The molecular structure of "this compound" incorporates a piperidine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to modulate biological activity. The fluorophenyl sulfonyl moiety is known for enhancing binding interactions with biological targets, while the carboxamide group can form hydrogen bonds, contributing to the molecule's overall bioactivity and selectivity (H. Khalid et al., 2013).

Chemical Reactions and Properties

Compounds with the core structure of "this compound" can undergo various chemical reactions, including nucleophilic substitution at the sulfonyl and carboxamide groups, facilitating the synthesis of a wide range of derivatives. These reactions are pivotal for exploring the structure-activity relationship (SAR) and optimizing the compound's biological properties (Wu Qi, 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their formulation and delivery in a biological system. The presence of a fluorophenyl group can significantly influence these properties by affecting the compound's hydrophobicity and thus its solubility in different solvents (O. Eskola et al., 2002).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity, of "this compound" and its derivatives, are influenced by the functional groups attached to the piperidine ring. The sulfonyl and carboxamide groups can participate in hydrogen bonding and other interactions, which are significant for the compound's mechanism of action at the molecular level (H. Khalid et al., 2014).

properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(3-methylbutyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-13(2)7-10-19-17(21)14-8-11-20(12-9-14)24(22,23)16-5-3-15(18)4-6-16/h3-6,13-14H,7-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPCYVYGBXVPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
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1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
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1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
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1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide
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1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide

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